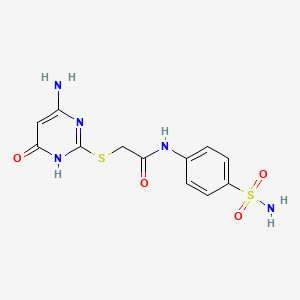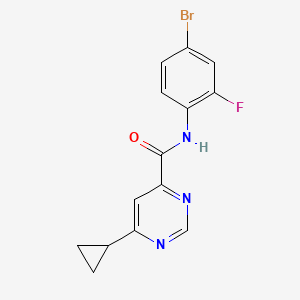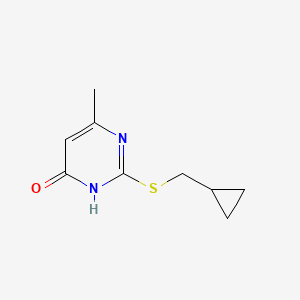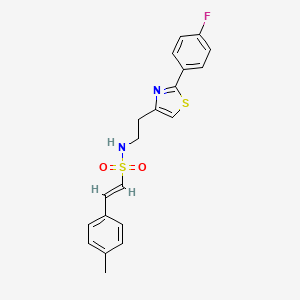
ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research in the field of quinoline derivatives often focuses on synthesizing new compounds with potential therapeutic applications. For example, the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates has been developed for the preparation of a series of compounds via the direct condensation process (Fathala & Pazdera, 2017). Similarly, novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates were prepared from reactions between aminoquinolones and arenealdehydes, showing the versatility of quinoline derivatives in synthesizing compounds with potential anticancer properties (Facchinetti et al., 2015).
Potential Antimicrobial and Anticancer Agents
Quinoline derivatives have been studied for their antimicrobial and anticancer activities. For instance, new quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed potential as antimicrobial agents against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Moreover, the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrated significant anticancer activity against the breast cancer MCF-7 cell line, indicating the potential therapeutic applications of these compounds (Gaber et al., 2021).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "Ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Ethanol", "Chloroform", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in Ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using acetic anhydride and pyridine to form Ethyl 7-chloro-4-acetoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Conversion of Ethyl 7-chloro-4-acetoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to Ethyl 7-chloro-4-chloroacetoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using thionyl chloride and triethylamine.", "Step 3: Reduction of Ethyl 7-chloro-4-chloroacetoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to Ethyl 7-chloro-4-chloroacetoxy-2-amino-1,2-dihydroquinoline-3-carboxylate using 2-(3,4-dihydroquinolin-1(2H)-yl)ethanamine and sodium bicarbonate.", "Step 4: Cyclization of Ethyl 7-chloro-4-chloroacetoxy-2-amino-1,2-dihydroquinoline-3-carboxylate to Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate using sodium hydroxide and ethanol.", "Step 5: Purification of Ethyl 7-chloro-4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate using chloroform and hydrochloric acid followed by recrystallization from water." ] } | |
CAS番号 |
1189485-47-9 |
分子式 |
C23H24ClN3O3 |
分子量 |
425.91 |
IUPAC名 |
ethyl 7-chloro-4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H24ClN3O3/c1-2-30-23(29)20-21(17-10-9-16(24)14-18(17)26-22(20)28)25-11-13-27-12-5-7-15-6-3-4-8-19(15)27/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H2,25,26,28) |
InChIキー |
PQVBDKPUMSYDPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCN3CCCC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)
![2-{[6-(3,5-DIMETHYLPHENOXY)PYRIMIDIN-4-YL]SULFANYL}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B2744798.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)


![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2744810.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2744811.png)


